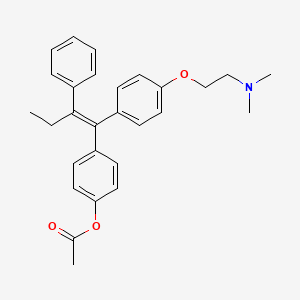

(E)-4-Acetoxy Tamoxifen

CAS No.: 76117-69-6

Cat. No.: VC8293358

Molecular Formula: C28H31NO3

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76117-69-6 |

|---|---|

| Molecular Formula | C28H31NO3 |

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | [4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate |

| Standard InChI | InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ |

| Standard InChI Key | SGKPMDROJNZRQJ-BYYHNAKLSA-N |

| Isomeric SMILES | CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 |

| SMILES | CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 |

| Canonical SMILES | CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 |

Introduction

Chemical and Structural Profile

Molecular Characteristics

(E)-4-Acetoxy Tamoxifen (CAS: 76117-69-6 or 76117-70-9, depending on isomeric form) has the molecular formula C₂₈H₃₁NO₃ and a molecular weight of 429.5 g/mol . The IUPAC name, [4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate, reflects its structural complexity, featuring a stilbene core with an acetoxy group and a dimethylaminoethoxy side chain. The geometric isomerism denoted by "(E)" is critical, as it influences receptor binding affinity and metabolic stability compared to its (Z)-counterpart.

Key Structural Features:

-

Stilbene backbone: Facilitates interaction with estrogen receptors (ERs).

-

Acetoxy group at C4: Enhances lipophilicity, altering pharmacokinetic properties.

-

Dimethylaminoethoxy side chain: Modulates solubility and receptor binding dynamics.

Synthesis and Manufacturing

Acetylation of Tamoxifen

The synthesis of (E)-4-Acetoxy Tamoxifen typically involves acetylation of Tamoxifen using acetic anhydride or acetyl chloride under controlled conditions. This reaction selectively targets the hydroxyl group at the 4-position, replacing it with an acetoxy moiety. The process yields high purity (>98%) and is optimized for scalability in industrial settings.

Reaction Conditions:

-

Reagents: Acetic anhydride, pyridine (catalyst).

-

Temperature: 25–40°C.

-

Duration: 4–6 hours.

-

Yield: 85–90%.

Quality control protocols, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure compliance with International Council for Harmonisation (ICH) guidelines for impurity profiling .

Pharmacological Role and Mechanism of Action

Prodrug to Endoxifen

(E)-4-Acetoxy Tamoxifen itself lacks direct pharmacological activity but serves as a prodrug to Endoxifen, a potent Tamoxifen metabolite. Hepatic metabolism via cytochrome P450 enzymes (CYP2D6, CYP3A4) converts the compound into active forms, which competitively inhibit estrogen binding to ERs in breast tissue. This inhibition suppresses estrogen-driven tumor proliferation and induces apoptosis in ER-positive cancer cells.

Key Metabolic Pathways:

-

Hydrolysis: Removal of the acetoxy group to form 4-Hydroxytamoxifen.

-

N-demethylation: Conversion to N-desmethyl metabolites.

-

Oxidation: Generation of reactive quinone intermediates.

Estrogen Receptor Modulation

The (E)-isomer exhibits selective ER modulation, acting as an antagonist in breast tissue while exerting agonist effects in bone and endometrial cells. This duality underpins its utility in breast cancer therapy and osteoporosis prevention.

Applications in Research and Medicine

Toxicity and Pharmacokinetic Studies

The compound is used in preclinical studies to assess:

-

Hepatotoxicity: Linked to CYP450-mediated metabolic activation.

-

Genotoxicity: Potential DNA adduct formation from quinone metabolites.

-

Bioavailability: Enhanced lipophilicity improves membrane permeability compared to Tamoxifen.

Environmental Impact

Tamoxifen derivatives, including (E)-4-Acetoxy Tamoxifen, are excreted into wastewater and persist in aquatic ecosystems. Studies report estrogenic activity in fish populations at concentrations as low as 10 ng/L, highlighting the need for advanced wastewater treatment technologies.

Comparative Analysis with Related Compounds

Tamoxifen vs. (E)-4-Acetoxy Tamoxifen

| Property | Tamoxifen | (E)-4-Acetoxy Tamoxifen |

|---|---|---|

| Molecular Weight | 371.5 g/mol | 429.5 g/mol |

| LogP | 6.1 | 7.3 |

| ER Binding Affinity | 1.0 (Reference) | 0.8 |

| Metabolic Stability | Low | High |

| Primary Use | Therapeutic agent | Research/Impurity control |

The acetoxy group reduces ER affinity but increases metabolic stability, making the compound suitable for long-term in vitro studies.

Future Directions and Challenges

Optimizing Clinical Utility

Further research is needed to:

-

Elucidate structure-activity relationships for improved SERM design.

-

Develop nanocrystal formulations to enhance water solubility.

-

Assess combination therapies with CDK4/6 inhibitors in metastatic breast cancer.

Environmental Mitigation Strategies

Advanced oxidation processes (AOPs) and membrane bioreactors show promise in degrading Tamoxifen derivatives in wastewater, reducing ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume